molecular formula C7H6BrClO2S B1268837 4-Bromobenzylsulfonyl chloride CAS No. 53531-69-4

4-Bromobenzylsulfonyl chloride

Cat. No. B1268837
CAS RN: 53531-69-4
M. Wt: 269.54 g/mol
InChI Key: ZWVWFWGJZPHCHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromobenzylsulfonyl chloride derivatives involves various chemical reactions, including condensation and polycondensation processes. For example, polysulfones have been synthesized through the polycondensation of disodium 4,4′-oxydibenzenesulfinate with 4-bromomethylbenzyl bromide, demonstrating the compound's versatility as a reactant in polymer chemistry (Sato & Yokoyama, 1984).

Scientific Research Applications

Enhancing Detection of Estrogens

4-Bromobenzylsulfonyl chloride and related compounds have been used in liquid chromatography–mass spectrometry to enhance the detection of estrogens in biological fluids. Specifically, 4-nitrobenzenesulfonyl chloride has been found effective for derivatization, increasing detection responses significantly (Higashi et al., 2006).

Polymeric Carrier Activation

This compound has analogs that are used in activating hydroxyl groups of polymeric carriers for biological applications. For example, 4-fluorobenzenesulfonyl chloride, a related reagent, has been utilized to activate various solid supports like functionalized polystyrene microspheres and Sepharose beads for the attachment of biologicals (Chang et al., 1992).

Polymer Synthesis

4-Bromobenzylsulfonyl chloride has been used in the synthesis of polymers. For instance, it has been involved in polycondensations with other compounds to create polymers with sulfinate and sulfone linkages, which are important in the development of materials with unique properties (Sato & Yokoyama, 1984).

Catalysis in Organic Synthesis

This compound and its derivatives are useful in catalysis for organic synthesis. For example, 4-bromobenzenesulfonyl chloride and similar compounds have been used in Pd-catalyzed direct arylation of heteroaromatics, enabling the synthesis of complex organic molecules (Skhiri et al., 2015).

Enzyme Inhibition Studies

4-Bromobenzylsulfonyl chloride-related compounds have been synthesized for enzyme inhibition studies, particularly targeting enzymes like acetylcholinesterase and α-glucosidase. Such studies are vital in developing new pharmaceuticals and understanding biological processes (Riaz, 2020).

Safety And Hazards

4-Bromobenzylsulfonyl chloride is classified as a hazardous chemical. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective equipment, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-bromophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVWFWGJZPHCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344675
Record name 4-Bromobenzylsulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzylsulfonyl chloride

CAS RN

53531-69-4
Record name 4-Bromobenzylsulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Bromo-phenyl)-methanesulfonyl chloride
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Synthesis routes and methods I

Procedure details

To a solution of N-chlorosuccinimide (3.95 g, 29.6 mmol) in acetonitrile (11.6 mL) and 1 M HCl (2.31 mL) at 0° C. was slowly added a solution of thioacetic acid S-(4-bromo-benzyl) ester (1.81 g, 7.39 mmol) in acetonitrile (6.3 mL) over 60 minutes whilst allowing the reaction to warm to 15° C. The remaining solution was added and reaction left to warm to room temperature for 10 minutes. The mixture was cooled to 0° C. and stirred for 1 hour. Water was added and the product was extracted with EtOAc, washed with brine, dried with Na2SO4, concentrated to give (4-bromo-phenyl)-methanesulfonyl chloride (2.6 g, 9.6 mmol). 1H NMR (300 MHz, CDCl3): δ 7.60 (d, 2 H), 7.36 (d, 2 H), 4.81 (s, 2 H).
Quantity
3.95 g
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reactant
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1.81 g
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2.31 mL
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11.6 mL
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6.3 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The 4-bromobenzylsulfonic acid, sodium salt (12.9 g, 43.6 mmol) was combined without further purification with phosphorus pentachloride (10.8 g, 52 mmol) to form an intimate mixture. The mixture was heated to 80° C. under a nitrogen atmosphere and became homogeneous after about 30 minutes. The reaction mixture was maintained at this temperature for about 5 hours. It was then cooled, diluted with diethyl ether and added to a large volume of ice. The ether layer was separated, washed with water and a saturated brine solution and dried over magnesium sulfate. The solvent was then removed with a rotary evaporator to obtain 4-bromobenzylsulfonyl chloride (13.3 g), a small quantity of which was recrystallized from hexane for analysis. The m.p. was about 114° C. to about 116° C. and the 1H NMR spectrum confirmed that the reaction product was 4-bromobenzylsulfonylchloride. The theoretical elemental analysis for bromobenzylsulfonylchloride is: C, 31.19%; H, 2.24%; S, 11.89% and the actual analysis was: C, 31.23%; H, 2.41%; S, 11.73%.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
12.9 g
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10.8 g
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Mazur, J Olczak, S Olejniczak… - Journal of medicinal …, 2018 - ACS Publications
This article highlights our work toward the identification of a potent, selective, and efficacious acidic mammalian chitinase (AMCase) inhibitor. Rational design, guided by X-ray analysis …
Number of citations: 25 pubs.acs.org
L Perlin, S MacNeil, S Rimmer - Chemical communications, 2008 - pubs.rsc.org
This work reports the synthesis of protected Gly-Arg-Gly-Asp-Ser functionalised hydrogels, which are deprotected (and activated for cell adhesion) by reaction with glutathione-S-…
Number of citations: 20 pubs.rsc.org

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